Cas no 430451-25-5 (1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone)
![1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone structure](https://ja.kuujia.com/scimg/cas/430451-25-5x500.png)
1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone 化学的及び物理的性質
名前と識別子
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- AB00112764-01
- SR-01000534993
- Cambridge id 6632633
- 430451-25-5
- 1-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]ethanone
- E83661
- AKOS000427163
- Oprea1_119302
- 1-ACETYL-4-(2-CHLORO-6-NITROPHENYL)PIPERAZINE
- SR-01000534993-1
- STK148789
- 1-(4-(2-Chloro-6-nitrophenyl)piperazin-1-yl)ethan-1-one
- CS-0363512
- 1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone
-
- インチ: 1S/C12H14ClN3O3/c1-9(17)14-5-7-15(8-6-14)12-10(13)3-2-4-11(12)16(18)19/h2-4H,5-8H2,1H3
- InChIKey: WIDJJQLIZCFKDT-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1N1CCN(C(C)=O)CC1)[N+](=O)[O-]
計算された属性
- 精确分子量: 283.0723690g/mol
- 同位素质量: 283.0723690g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 1
- 複雑さ: 353
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 69.4Ų
1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434182-1g |
1-(4-(2-Chloro-6-nitrophenyl)piperazin-1-yl)ethan-1-one |
430451-25-5 | 98% | 1g |
¥3390.00 | 2024-05-13 |
1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone 関連文献
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanoneに関する追加情報
Professional Introduction to Compound with CAS No. 430451-25-5 and Product Name: 1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone
The compound with the CAS number 430451-25-5 and the product name 1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of 1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone incorporates a piperazine moiety, which is a well-known pharmacophore in the design of central nervous system (CNS) drugs, antidepressants, and antipsychotics. The presence of a chloro and nitro substituent on the phenyl ring further enhances its pharmacological profile, making it a promising candidate for further investigation.
In recent years, there has been a growing interest in the development of novel psychoactive substances that target neurotransmitter systems involved in mood regulation and cognitive function. The piperazine derivative 1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone has been studied for its potential interaction with serotonin receptors, which are critical in the modulation of mood and anxiety disorders. Preclinical studies have indicated that this compound may exhibit anxiolytic and antidepressant effects, although further research is needed to fully elucidate its mechanism of action.
The synthesis of 1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The chloro and nitro substituents on the phenyl ring are particularly sensitive to reaction conditions, necessitating careful optimization to prevent unwanted side reactions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve the desired molecular connectivity with high efficiency.
One of the most compelling aspects of 1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone is its potential as a scaffold for structure-based drug design. Computational modeling studies have suggested that this compound can interact with specific binding pockets on target proteins, leading to the development of more potent and selective therapeutic agents. These studies have also highlighted the importance of understanding the three-dimensional structure of the compound to optimize its pharmacokinetic properties.
The pharmacological activity of 1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone has been evaluated in various in vitro and in vivo models. Initial studies have shown that it exhibits moderate affinity for serotonin receptors, particularly 5-HT2A and 5-HT2C subtypes, which are implicated in the pathophysiology of anxiety and depression. Additionally, the compound has demonstrated some efficacy in animal models of stress-induced behaviors, suggesting its potential as a therapeutic agent for mood disorders.
Recent advancements in analytical chemistry have enabled more precise characterization of 1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone, including its spectroscopic properties and thermal stability. High-resolution nuclear magnetic resonance (NMR) spectroscopy has been particularly useful in confirming the structural integrity of the compound, while mass spectrometry has provided insights into its fragmentation patterns. These analytical techniques are essential for ensuring the quality and consistency of pharmaceutical compounds throughout their development process.
The future prospects for 1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone are promising, with ongoing research focused on optimizing its pharmacological profile and exploring new therapeutic applications. Clinical trials are being planned to evaluate its safety and efficacy in humans, particularly for conditions such as major depressive disorder (MDD) and generalized anxiety disorder (GAD). Collaborative efforts between academic researchers and pharmaceutical companies are expected to accelerate the translation of this compound from preclinical to clinical settings.
In conclusion, 1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone represents a significant contribution to the field of medicinal chemistry. Its unique structural features and pharmacological properties make it a valuable tool for drug discovery and development. As research continues to uncover new insights into its mechanism of action and therapeutic potential, this compound is poised to play a crucial role in addressing unmet medical needs related to mood disorders and CNS function.
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